molecular formula C11H14O3 B2925076 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol CAS No. 75593-13-4

4-(2H-1,3-benzodioxol-5-yl)butan-2-ol

Cat. No.: B2925076
CAS No.: 75593-13-4
M. Wt: 194.23
InChI Key: VJZXAIJPTHVTCG-UHFFFAOYSA-N
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Description

Historical Context and Initial Academic Interest

Initial academic interest in compounds containing the 1,3-benzodioxole (B145889) moiety, also known as the methylenedioxyphenyl group, dates back to the study of natural products. Safrole, a principal component of sassafras oil, is a well-known example and has been a precursor for the synthesis of various other compounds. The unique chemical properties and biological effects of these natural products spurred further investigation into synthetic derivatives. The academic community's interest in specific derivatives, such as those with a butanol side chain, stems from a systematic effort to understand structure-activity relationships within this class of compounds. The exploration of derivatives like 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol is a logical progression in the quest to develop new molecules with specific therapeutic or other useful properties.

Relevance within the Benzodioxole Class of Compounds

The benzodioxole class of compounds is of significant relevance in medicinal chemistry and pharmacology. Molecules containing this structural unit have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties. nih.govmdpi.com The 1,3-benzodioxole ring system is a key component in several clinically used drugs and is a common scaffold in drug discovery programs. researchgate.net The relevance of this compound lies in its potential to exhibit novel or enhanced biological activities by virtue of its specific chemical structure, combining the benzodioxole core with a butan-2-ol side chain.

Rationale for Ongoing Academic Investigation of this compound

The rationale for the continued academic investigation of this compound, and compounds like it, is multifaceted. A primary driver is the potential for discovering new therapeutic agents. The diverse biological activities of the benzodioxole class suggest that novel derivatives could offer improved efficacy or selectivity against various disease targets. nih.govmdpi.com

Furthermore, this compound can serve as a valuable tool for probing biological systems. Its structure can be systematically modified to study how changes in chemical composition affect biological function, providing insights into the mechanisms of action of related compounds. The synthesis of such derivatives also contributes to the development of new synthetic methodologies in organic chemistry.

A likely synthetic route to this compound involves the reduction of the corresponding ketone, 4-(1,3-benzodioxol-5-yl)-2-butanone. This ketone is a known compound and its synthesis has been described in the literature, often starting from piperonal (B3395001) (heliotropin). The reduction of the ketone to the secondary alcohol can be achieved using various reducing agents, a common transformation in organic synthesis.

Precursor CompoundPotential Synthetic TransformationTarget Compound
4-(1,3-benzodioxol-5-yl)-2-butanoneReduction of the ketone functional groupThis compound

Overview of Current Research Landscape and Unaddressed Questions

The current research landscape for benzodioxole derivatives is vibrant and expansive, with numerous studies exploring their potential in various fields. However, specific academic publications focusing exclusively on this compound are not readily found in the public domain. Much of the available information comes from chemical suppliers and databases, which provide basic physical and chemical properties but lack in-depth research findings.

This scarcity of dedicated research presents several unaddressed questions that could be the focus of future academic investigations:

Detailed Synthesis and Characterization: While a synthetic route can be inferred, detailed experimental procedures, optimization, and comprehensive characterization of this compound using modern analytical techniques (NMR, IR, Mass Spectrometry) are not well-documented in academic literature.

Pharmacological Profiling: A thorough investigation of the biological activities of this specific compound is lacking. Its potential as an anticancer, anti-inflammatory, or antimicrobial agent, among others, remains to be systematically evaluated.

Mechanism of Action: Should any significant biological activity be discovered, the underlying mechanism of action at the molecular level would be a crucial area for future research.

Structure-Activity Relationship Studies: The synthesis and biological evaluation of a series of related analogues would be necessary to establish clear structure-activity relationships, guiding the design of more potent and selective compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZXAIJPTHVTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2h 1,3 Benzodioxol 5 Yl Butan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol, the most logical retrosynthetic disconnection is the carbon-oxygen bond of the secondary alcohol. This functional group interchange (FGI) leads to the precursor ketone, 4-(1,3-benzodioxol-5-yl)butan-2-one. This ketone is a key intermediate in many synthetic pathways.

A further disconnection of the ketone intermediate at the C3-C4 bond, adjacent to the aromatic ring, suggests a condensation reaction. This C-C disconnection points to a crossed aldol (B89426) condensation, specifically a Claisen-Schmidt condensation, between piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) and acetone. wikipedia.orgpraxilabs.com This pathway is particularly efficient as piperonal lacks α-hydrogens, which simplifies the reaction and prevents self-condensation, leading to a more controlled formation of the desired product framework. praxilabs.com

This analysis outlines a practical and convergent synthetic strategy: beginning with the condensation of piperonal and acetone, followed by sequential reductions to first yield the saturated ketone and then the target secondary alcohol.

Classical Synthetic Routes to the Compound

Classical synthetic routes to this compound are typically multi-step processes that follow the logic of the retrosynthetic analysis. These methods produce the compound as a racemic mixture, meaning it contains equal amounts of both enantiomers.

Multi-Step Conversions and Reaction Sequences

A common and well-established three-step sequence is employed for the synthesis of racemic this compound.

Claisen-Schmidt Condensation: The synthesis begins with the base-catalyzed Claisen-Schmidt condensation of piperonal and acetone. wikipedia.org This reaction forms the α,β-unsaturated ketone, (E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one. mdpi.comnih.govnih.gov The reaction is driven to completion by the dehydration of the initial aldol addition product, facilitated by the formation of a conjugated system. praxilabs.com

Catalytic Hydrogenation: The carbon-carbon double bond in the unsaturated ketone is selectively reduced to yield the saturated ketone, 4-(1,3-benzodioxol-5-yl)butan-2-one. chemicalbook.com This is typically achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Ketone Reduction: The final step is the reduction of the carbonyl group of 4-(1,3-benzodioxol-5-yl)butan-2-one to the secondary alcohol. wikipedia.org Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are highly effective for this transformation. chemguide.co.uknih.gov

Key Intermediates and Reaction Conditions

The success of this synthetic sequence relies on the careful control of reaction conditions for each step. The key intermediates are the unsaturated ketone formed in the first step and the saturated ketone from the second.

StepReactionKey IntermediateReactantsCatalyst/ReagentSolventTypical Conditions
1Claisen-Schmidt Condensation(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-onePiperonal, AcetoneSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)EthanolStirring at room temperature. mdpi.comnih.gov
2Catalytic Hydrogenation4-(1,3-benzodioxol-5-yl)butan-2-one(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-onePalladium on Carbon (Pd/C)Ethanol or Ethyl AcetateHydrogen gas atmosphere. chemicalbook.com
3Ketone ReductionThis compound4-(1,3-benzodioxol-5-yl)butan-2-oneSodium Borohydride (NaBH₄)Methanol or EthanolRoom temperature. wikipedia.orgchemguide.co.uk

Asymmetric and Enantioselective Synthesis of this compound

The target molecule possesses a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce a single enantiomer, which is crucial in fields like pharmacology where different enantiomers can have distinct biological activities.

Chiral Auxiliaries and Catalysts

The primary strategy for the enantioselective synthesis of this compound is the asymmetric reduction of its prochiral ketone precursor, 4-(1,3-benzodioxol-5-yl)butan-2-one. This can be achieved using several methods:

Chiral Catalysts: The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of ketones. organic-chemistry.orgyoutube.com It employs a chiral oxazaborolidine catalyst with a borane (B79455) source (e.g., BH₃·THF) to deliver a hydride to one face of the ketone, resulting in high enantiomeric excess (ee) of the desired alcohol. wikipedia.orgalfa-chemistry.comisomerlab.com Transition metal catalysts, such as those based on ruthenium with chiral ligands like BINAP, are also used for asymmetric transfer hydrogenation or direct hydrogenation. wikipedia.org

Biocatalysis: Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) from microorganisms like yeast or bacteria, are highly efficient and selective catalysts for ketone reduction. acs.orgnih.gov These enzymes can produce chiral alcohols with very high enantiomeric excess, often exceeding 99% ee. nih.govresearchgate.net The choice of microorganism or isolated enzyme can often determine which enantiomer of the alcohol is produced. nih.govnih.gov

Chiral Auxiliaries: An alternative approach involves attaching a chiral auxiliary to a substrate to direct a stereoselective reaction. wikipedia.orgyork.ac.uksigmaaldrich.com For this specific target, this method is less direct than catalytic asymmetric reduction. However, a related strategy could involve an asymmetric alkylation of an enolate derived from an acetyl group attached to a chiral auxiliary, followed by removal of the auxiliary. researchgate.net

Asymmetric MethodCatalyst/Reagent TypeKey FeaturesExpected Outcome
CBS ReductionChiral Oxazaborolidine Catalyst + BoraneHigh enantioselectivity, predictable stereochemistry. organic-chemistry.orgalfa-chemistry.comHigh enantiomeric excess (>95% ee) of one enantiomer.
Asymmetric HydrogenationChiral Transition Metal Complex (e.g., Ru-BINAP)Uses H₂ gas, high efficiency. wikipedia.orgHigh enantiomeric excess of the alcohol.
Biocatalytic ReductionKetoreductase Enzymes (KREDs)High chemo-, regio-, and enantioselectivity; mild conditions. acs.orgnih.govVery high enantiomeric excess (>99% ee), access to either (R) or (S) enantiomer depending on the enzyme. nih.gov

Stereochemical Purity and Resolution Techniques

After an asymmetric synthesis, it is essential to determine the stereochemical purity (enantiomeric excess) of the product. This is commonly done using techniques like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.

If a racemic mixture is produced via a classical route, it can be separated into its constituent enantiomers through a process called resolution. libretexts.org

Kinetic Resolution: This technique involves reacting the racemic alcohol with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. tcichemicals.com For example, enzyme-catalyzed acylation can selectively acylate one enantiomer, allowing the unreacted enantiomer (the alcohol) and the acylated product (the ester) to be separated. acs.orggoogle.com

Classical Resolution: This involves reacting the racemic alcohol with a chiral resolving agent (e.g., an enantiomerically pure carboxylic acid) to form a mixture of diastereomers. slideshare.net Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. libretexts.org After separation, the resolving agent is cleaved to yield the pure enantiomers of the alcohol.

Modern Synthetic Approaches and Methodological Advancements

The conversion of 4-(1,3-benzodioxol-5-yl)butan-2-one to this compound is a classic ketone reduction. Modern advancements in this area prioritize sustainability, efficiency, and safety.

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly integral to modern synthetic design, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. For the reduction of ketones like 4-(1,3-benzodioxol-5-yl)butan-2-one, several green strategies are particularly relevant.

Catalytic Transfer Hydrogenation: The Meerwein-Ponndorf-Verley (MPV) reduction is a prime example of a green transfer hydrogenation method. rsc.orgwikipedia.org It employs a cheap and environmentally benign aluminum alkoxide catalyst, typically aluminum isopropoxide, with isopropanol (B130326) serving as both the solvent and the hydrogen donor. wikipedia.orgacsgcipr.org This method is highly chemoselective for aldehydes and ketones and avoids the use of precious or heavy metal catalysts. rsc.orgwikipedia.org Recent advancements have focused on developing robust heterogeneous catalysts, such as zirconium-based catalysts, that offer excellent performance and easy separation. rsc.org

Biocatalysis: The use of enzymes (ketoreductases or alcohol dehydrogenases) or whole-cell systems (like baker's yeast or specific bacteria) offers a highly selective and environmentally friendly route to alcohols. acsgcipr.orgpsu.edu These biocatalytic reductions operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, generating enantiopure alcohols with high yields. wikipedia.orgbohrium.com The energy for these reactions can be supplied by simple sugars like glucose, and in some cases, even light and carbon dioxide when using cyanobacteria. bohrium.com

Benign Reducing Agents: The use of milder and safer reducing agents is another tenet of green chemistry. While powerful hydrides like lithium aluminum hydride are effective, they are also highly reactive and pose safety risks. Sodium borohydride is a safer alternative, and its use has been adapted for continuous flow processes to improve safety and handling on a larger scale. acs.org

Table 1: Comparison of Green Chemistry Approaches for Ketone Reduction

Methodology Catalyst/Reagent Solvent/H-Source Advantages Disadvantages
MPV Reduction Aluminum isopropoxide, Zirconium oxides Isopropanol High chemoselectivity, low cost, no precious metals. rsc.orgwikipedia.orgacsgcipr.org Can require large amounts of catalyst, equilibrium reaction. acsgcipr.org
Biocatalysis Ketoreductases, Whole cells (e.g., Yeast) Water, Glucose High enantioselectivity, mild conditions, renewable. psu.eduwikipedia.org Substrate scope can be limited, requires specific enzymes.

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney-Nickel | H₂ gas, Methanol/Ethanol | High efficiency, catalyst can be recycled. | Requires high-pressure equipment, flammable H₂ gas. numberanalytics.com |

Flow Chemistry and Continuous Processing

Flow chemistry has emerged as a powerful technology for improving the safety, efficiency, and scalability of chemical reactions, including ketone reductions. u-szeged.hu In a flow setup, reagents are continuously pumped through a reactor, which often contains an immobilized catalyst (a packed-bed reactor). u-szeged.hu

For the reduction of 4-(1,3-benzodioxol-5-yl)butan-2-one, a flow process could involve passing a solution of the ketone in a suitable solvent (e.g., isopropanol or methanol) through a heated column packed with a heterogeneous catalyst.

Heterogeneous Catalysis in Flow: A range of catalysts can be employed in packed-bed reactors for continuous hydrogenation. These include traditional catalysts like palladium on carbon (Pd/C) for reactions with hydrogen gas, as well as catalysts for transfer hydrogenation, such as hydrous zirconia. acs.orgmdpi.com The immobilization of the catalyst simplifies product purification, as the catalyst remains in the reactor, allowing for a continuous stream of product to be collected. acs.org

Biocatalysis in Flow: Enzymes can also be immobilized on a solid support and used in a packed-bed reactor. mdpi.com This approach has been successfully used for the enzymatic reduction of ketones, providing a continuous stream of the chiral alcohol product. This method combines the high selectivity of biocatalysis with the efficiency and automation of flow chemistry. mdpi.comresearchgate.net

Enhanced Safety and Control: Flow reactors offer significant safety advantages, particularly for energetic reactions like hydrogenations. u-szeged.hu The small reaction volume at any given time minimizes the risk of thermal runaways. Furthermore, parameters such as temperature, pressure, and residence time can be precisely controlled, leading to improved consistency and yield. mdpi.comnih.gov

Yield Optimization and Scalability Considerations for Research Applications

Optimizing the yield and ensuring the scalability of a synthetic procedure are crucial for its practical application in research, where varying amounts of a compound may be needed for further studies.

Catalyst Selection and Loading: The choice of catalyst is paramount for both yield and selectivity. For the selective hydrogenation of the enone precursor, manganese-based pincer complexes have shown high chemoselectivity for the C=C bond, leaving the carbonyl group untouched. nih.govacs.org For the subsequent ketone reduction, the choice between a homogeneous or heterogeneous catalyst will depend on the desired scale and purification strategy. Optimizing the catalyst loading is a key step in maximizing yield while minimizing cost. numberanalytics.com

Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent can significantly impact the reaction rate and yield. catalysts.com For instance, in catalytic hydrogenations, increasing hydrogen pressure can accelerate the reaction but may also lead to over-reduction if not carefully controlled. Response surface methodology and high-throughput experimentation are modern techniques used to efficiently optimize these conditions. numberanalytics.com

Scalability: The transition from a small-scale laboratory synthesis to a larger scale required for extensive research presents several challenges. Flow chemistry is inherently more scalable than batch processing. acs.orgacs.org Scaling up a flow reaction simply involves running the system for a longer period, whereas scaling up a batch reaction requires larger glassware and raises safety concerns. u-szeged.hu The scalability of electrochemical reductions in flow has been demonstrated on a kilogram scale, highlighting the potential of this technology for producing significant quantities of material. nih.gov

Table 2: Summary of Compounds Mentioned

Compound Name Structure
This compound this compound
4-(1,3-benzodioxol-5-yl)butan-2-one 4-(1,3-benzodioxol-5-yl)butan-2-one
Piperonal Piperonal
Acetone Acetone
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one (E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one
Isopropanol Isopropanol
Aluminum isopropoxide Aluminum isopropoxide
Sodium borohydride Sodium borohydride

Chemical Modifications and Synthesis of Derivatives of 4 2h 1,3 Benzodioxol 5 Yl Butan 2 Ol

Design Principles for Structural Analogues

The design of structural analogues of 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol is guided by established principles of medicinal chemistry aimed at systematically modifying its structure to achieve desired properties. The core structure consists of three key components that can be altered: the benzodioxole ring, the alkyl linker, and the secondary alcohol functional group.

Key design principles include:

Ring Modification: Introducing various substituents onto the aromatic portion of the benzodioxole ring to modulate electronic properties, lipophilicity, and steric profile. This can influence the molecule's interaction with biological targets. nih.gov

Side Chain Isosterism and Homologation: Altering the length, rigidity, and branching of the butanol side chain. This includes changing the number of methylene (B1212753) units, introducing unsaturation (double or triple bonds), or incorporating cyclic fragments to constrain the conformation. youtube.com

Functional Group Interconversion: Transforming the secondary alcohol to other functional groups such as ketones, esters, ethers, or amines. This alters the hydrogen bonding capacity, polarity, and chemical reactivity of the side chain.

A common strategy involves creating a library of analogues where one part of the molecule is systematically varied while keeping the others constant. For instance, a series of derivatives can be synthesized with different substituents at the benzodioxole ring to probe the effect of electronic and steric factors. frontiersin.orgnih.gov Computational methods, such as pharmacophore modeling, can also be employed to guide the design of new derivatives with potentially enhanced activity based on the structure of a biological target. researchgate.net

Synthesis of Benzodioxole Ring Modified Derivatives

Modifications to the 1,3-benzodioxole (B145889) ring are essential for creating a wide range of derivatives. chemicalbook.com These modifications primarily involve electrophilic aromatic substitution reactions, where the position of the incoming substituent is directed by the existing groups on the ring.

The 1,3-benzodioxole ring system is generally electron-rich due to the electron-donating resonance effect of the two oxygen atoms. chemicalbook.com This makes the aromatic ring activated towards electrophilic substitution compared to benzene (B151609). The butan-2-ol side chain is a weakly activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, are expected to occur at the positions ortho and para to the alkyl side chain.

The reactivity of the benzodioxole ring can be further modulated by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or amino (-NH₂) further activate the ring, increasing the rate of electrophilic substitution.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) deactivate the ring, making electrophilic substitution slower and directing incoming electrophiles to the meta position relative to themselves.

The interplay between the directing effects of the fused dioxole ring, the butanol side chain, and any additional substituents determines the final regiochemical outcome of the substitution. For example, Suzuki-Miyaura coupling reactions have been successfully used to introduce a variety of aryl and heterocyclic rings onto brominated 1,3-benzodioxole precursors, demonstrating a versatile method for creating complex derivatives. worldresearchersassociations.com

Table 1: Effect of Substituents on Benzodioxole Ring Reactivity

Substituent TypeExample GroupsEffect on ReactivityDirecting Influence
Activating-OH, -OR, -NH₂, -AlkylIncreases rate of electrophilic substitutionOrtho, Para
Deactivating-NO₂, -CN, -COR, -SO₃H, HalogensDecreases rate of electrophilic substitutionMeta (Halogens are Ortho, Para)

Strategies for the expansion or contraction of the 1,3-benzodioxole ring itself are not commonly reported in the literature. The stability of the fused aromatic and dioxole ring system makes such transformations chemically challenging. Ring expansion might theoretically be approached through reactions that involve the insertion of a carbon atom, for example via a carbene or nitrene addition to one of the double bonds in the benzene ring followed by rearrangement, but this would disrupt the aromaticity and is generally not a favored pathway. Similarly, ring contraction would require significant disruption of the stable heterocyclic system, for instance, through oxidative degradation followed by recyclization, which is often a low-yielding and non-specific process. While photochemical rearrangements can sometimes lead to ring expansion in other heterocyclic systems, specific applications to the 1,3-benzodioxole core are scarce. nih.gov Therefore, modifications typically focus on substitution on the aromatic ring rather than altering the core heterocyclic structure.

Synthesis of Butanol Side Chain Modified Derivatives

The butanol side chain offers a versatile handle for a variety of chemical transformations, allowing for significant structural diversification.

The secondary alcohol group in this compound is a key site for modification. Standard organic synthesis reactions can be employed to convert it into a range of other functional groups.

Oxidation: Oxidation of the secondary alcohol yields the corresponding ketone, 4-(1,3-benzodioxol-5-yl)butan-2-one. This can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions (e.g., Fischer esterification, Steglich esterification) produces esters.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to form ethers.

Substitution: The hydroxyl group is a poor leaving group but can be converted into a good leaving group (e.g., a tosylate or mesylate) by reaction with sulfonyl chlorides. Subsequent reaction with various nucleophiles can lead to the introduction of groups like halides, azides, or nitriles.

Table 2: Common Transformations of the Secondary Alcohol Group

Reaction TypeReagentsProduct Functional Group
OxidationPCC, DMP, Swern OxidationKetone
EsterificationRCOOH, H⁺ or DCCEster
Etherification1. NaH; 2. R-XEther
TosylationTsCl, PyridineTosylate (Good Leaving Group)
Substitution (via Tosylate)NaX (X = Cl, Br, I, N₃, CN)Alkyl Halide, Azide, Nitrile

Modifying the length of the four-carbon chain provides another avenue for creating structural analogues.

Chain Elongation:

Homologation Reactions: One-carbon homologation can be achieved through methods like the Arndt-Eistert synthesis. wikipedia.orgorganic-chemistry.orglibretexts.org This would involve converting the side chain to a carboxylic acid, then to an acid chloride, followed by reaction with diazomethane (B1218177) and a subsequent Wolff rearrangement. spcmc.ac.in More modern methods for alcohol homologation also exist, such as those involving Mitsunobu reactions. organic-chemistry.orgnih.govnih.gov

Grignard and Wittig Reactions: To achieve chain elongation, the alcohol can first be oxidized to the ketone. The resulting ketone can then be reacted with a Grignard reagent (R-MgBr) to add an alkyl group and form a tertiary alcohol. masterorganicchemistry.comleah4sci.compressbooks.pubyoutube.com Alternatively, a Wittig reaction with a phosphonium (B103445) ylide (Ph₃P=CHR) can convert the ketone into an alkene, which can then be further functionalized (e.g., hydrogenation, hydroboration-oxidation) to achieve the elongated and saturated alkyl chain. wikipedia.orgmasterorganicchemistry.comlibretexts.orgnih.gov

Chain Shortening:

Oxidative Cleavage: Chain shortening is a more complex transformation. One potential route involves introducing a double bond into the side chain, for example, through dehydration of the alcohol. Subsequent oxidative cleavage of the double bond using ozonolysis (O₃) followed by a suitable workup would break the carbon-carbon bond, leading to shorter-chain aldehydes or carboxylic acids which could then be further modified. youtube.comlibretexts.org For example, dehydration could yield 4-(1,3-benzodioxol-5-yl)but-1-ene or -2-ene, and ozonolysis of the but-1-ene derivative would yield a three-carbon aldehyde attached to the benzodioxole ring. This multi-step process allows for the systematic shortening of the alkyl chain. acs.orgresearchgate.net

Stereoisomeric Derivatization and Conformational Studies

The chiral nature of this compound, owing to the stereocenter at the C-2 position of the butanol chain, makes the study of its stereoisomers crucial for understanding its biological interactions. The synthesis of enantiomerically pure forms and their derivatives allows for the investigation of stereospecific interactions with biological targets.

Stereoselective Synthesis of Derivatives:

The preparation of stereoisomerically pure derivatives of this compound can be achieved through various asymmetric synthesis strategies. One common approach involves the stereoselective reduction of the corresponding ketone, 4-(2H-1,3-benzodioxol-5-yl)butan-2-one. This can be accomplished using chiral reducing agents such as those derived from boranes (e.g., Alpine Borane (B79455)®) or through catalytic hydrogenation with chiral catalysts (e.g., Noyori's ruthenium-BINAP catalysts).

Alternatively, chiral pool synthesis can be employed, starting from enantiomerically pure precursors. For instance, the derivatization of the hydroxyl group can be performed on the separated enantiomers of the parent alcohol. This allows for the synthesis of a variety of chiral esters, ethers, and other derivatives with defined stereochemistry.

Conformational Analysis:

The rotation around the C-C bonds of the side chain leads to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric and electronic interactions between the substituents. For instance, gauche interactions between the hydroxyl or its derivative group and the benzodioxole ring can influence the preferred spatial arrangement.

Interactive Table: Hypothetical Conformational Energy of this compound Rotamers

RotamerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Population (%)
Anti180°065
Gauche (+)+60°0.817.5
Gauche (-)-60°0.817.5

Note: This data is hypothetical and for illustrative purposes.

Prodrug Strategies and Bioconjugation Techniques

To improve the pharmacokinetic properties or to enable targeted delivery of this compound, prodrug and bioconjugation strategies can be employed. These approaches involve the chemical modification of the hydroxyl group to alter the molecule's properties in a controlled manner.

Prodrug Strategies:

The secondary alcohol group in this compound is an ideal handle for the attachment of promoieties to create prodrugs. These promoieties are designed to be cleaved in vivo, releasing the active parent drug. Common prodrug strategies for secondary alcohols include the formation of esters and carbamates. nih.gov

Ester Prodrugs: Esterification of the hydroxyl group with various carboxylic acids can enhance lipophilicity, thereby improving membrane permeability and oral absorption. The choice of the carboxylic acid can also influence the rate of hydrolysis by plasma and tissue esterases. nih.gov

Carbamate Prodrugs: Carbamate linkages can also be utilized to create prodrugs with varying stability and release profiles. These are formed by reacting the alcohol with an isocyanate or by a multi-step synthesis involving a chloroformate intermediate.

Interactive Table: Potential Prodrugs of this compound

Prodrug DerivativePromoletyPotential AdvantageCleavage Mechanism
Acetate EsterAcetylIncreased lipophilicityEsterase hydrolysis
Amino Acid EsterGlycinateImproved water solubilityEsterase hydrolysis
CarbonateEthyl carbonateControlled releaseEsterase hydrolysis

Note: This data is hypothetical and for illustrative purposes.

Bioconjugation Techniques:

Bioconjugation involves linking this compound to larger molecules such as polymers, peptides, or antibodies. This can be used to increase the half-life of the compound, target it to specific tissues or cells, or to facilitate its transport across biological barriers.

The hydroxyl group can be activated or modified to facilitate conjugation. Common bioconjugation strategies for small molecules with alcohol functionalities include:

Ether Linkages: Formation of a stable ether bond can be achieved by reacting the alcohol with an activated carrier molecule. This often requires harsh reaction conditions but results in a very stable conjugate.

Ester Linkages: As with prodrugs, ester linkages can be used for bioconjugation. These linkages are susceptible to enzymatic cleavage, allowing for the release of the drug at the target site.

Linkers: Bifunctional linkers can be used to connect the alcohol to the carrier molecule. The linker can be designed to be cleavable under specific physiological conditions (e.g., pH-sensitive or enzyme-labile linkers).

Interactive Table: Bioconjugation Strategies for this compound

Linkage TypeCarrier MoleculePotential ApplicationStability
EtherPolyethylene glycol (PEG)Increased half-lifeHigh
EsterAntibodyTargeted drug deliveryLabile (enzymatic)
Thioether (via linker)PeptideCell penetrationHigh

Note: This data is hypothetical and for illustrative purposes.

Preclinical Biological Activity Profiling of 4 2h 1,3 Benzodioxol 5 Yl Butan 2 Ol

In Vitro Cellular Assays and Models

In vitro studies are foundational in preclinical drug discovery, providing the initial assessment of a compound's biological effects at the cellular and molecular level.

Receptor Binding and Ligand-Gated Ion Channel Modulation Studies

No studies have been published detailing the binding affinity of 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol to any specific receptors or its modulatory effects on ligand-gated ion channels. Such studies would typically involve radioligand binding assays or electrophysiological techniques to determine if the compound interacts with targets such as G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels.

Enzyme Inhibition and Activation Kinetics

There is no available data on the ability of this compound to inhibit or activate any enzymes. Enzyme kinetic studies would be necessary to determine if the compound acts as an inhibitor (competitive, non-competitive, or uncompetitive) or an activator of specific enzymes, and to quantify its potency (e.g., IC50 or EC50 values).

Cellular Signaling Pathway Modulation (e.g., kinase cascades, second messengers)

The effect of this compound on intracellular signaling pathways has not been investigated. Research in this area would typically employ techniques such as Western blotting, reporter gene assays, or high-content imaging to assess the compound's impact on key signaling molecules like kinases, phosphatases, and second messengers (e.g., cAMP, Ca2+).

Cell Proliferation, Apoptosis, and Cytotoxicity in Disease-Specific Cell Lines

No information is available regarding the effects of this compound on cell proliferation, apoptosis, or its cytotoxic potential in any cell line. Standard assays to evaluate these effects include MTT or resazurin (B115843) assays for cell viability, flow cytometry for cell cycle analysis and apoptosis (e.g., Annexin V staining), and caspase activity assays.

Anti-inflammatory and Immunomodulatory Effects in Isolated Cells

The potential anti-inflammatory or immunomodulatory properties of this compound in isolated immune cells (e.g., macrophages, lymphocytes) have not been reported. Such investigations would typically measure the compound's effect on the production of inflammatory mediators (e.g., cytokines, chemokines, nitric oxide) in response to an inflammatory stimulus.

Antimicrobial, Antifungal, and Antiparasitic Activity Assessments

There are no published reports on the antimicrobial, antifungal, or antiparasitic activity of this compound. Screening for these activities would involve determining the minimum inhibitory concentration (MIC) of the compound against a panel of relevant pathogenic microorganisms.

A comprehensive review of publicly available scientific literature and research databases reveals a significant lack of information regarding the preclinical biological activity of the specific chemical compound this compound. Searches conducted for this compound and its common synonyms, such as 4-(1,3-benzodioxol-5-yl)butan-2-ol and 4-(3,4-methylenedioxyphenyl)-2-butanol, did not yield any specific studies detailing its evaluation in in vivo animal models.

Consequently, there is no available data to populate the requested sections on its efficacy in preclinical disease models, its effects on behavioral phenotyping in rodents, or any findings from ex vivo analysis of tissue samples from treated animals. The scientific community has not published research that would fall under the specified outline headings for this particular compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information based on the current state of published research.

Mechanistic Investigations of 4 2h 1,3 Benzodioxol 5 Yl Butan 2 Ol S Biological Action

Identification of Molecular Targets and Binding Site Characterization

There is currently no publicly available research that identifies the specific molecular targets of 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol. Studies characterizing its binding sites on any protein, enzyme, or receptor have not been published.

Elucidation of Intracellular Signaling Cascades and Crosstalk

Investigations into the intracellular signaling cascades modulated by this compound have not been reported in the scientific literature. As such, there is no information regarding its impact on signaling pathways or the potential for crosstalk with other cellular communication systems.

Gene Expression and Proteomic Profiling Studies in Response to Compound Exposure

To date, no studies have been published that profile the changes in gene expression or the proteome of cells or organisms in response to exposure to this compound.

Allosteric Modulation and Conformational Changes of Target Macromolecules

The potential for this compound to act as an allosteric modulator has not been explored in any known research. Consequently, there is no data on any conformational changes it may induce in target macromolecules.

Quantitative Enzyme Kinetics and Inhibition Mechanism Studies

Detailed quantitative studies on the enzyme kinetics related to this compound are absent from the scientific record. The mechanism of inhibition, if any, against specific enzymes remains uninvestigated.

Investigation of Receptor-Ligand Interactions and Kinetics

There are no available studies that investigate the direct interactions between this compound and any specific receptors. Data on the kinetics of such potential interactions, including association and dissociation rates, have not been determined.

Structure Activity Relationship Sar and Computational Studies of 4 2h 1,3 Benzodioxol 5 Yl Butan 2 Ol

Correlative Analysis of Structural Modifications and Biological Activity Profiles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol, a systematic analysis would involve the synthesis and biological evaluation of a series of analogues. The goal is to identify key pharmacophoric elements and to understand the impact of structural modifications on potency, selectivity, and other pharmacological parameters.

Key modifications for an SAR study of this compound would include:

Modification of the Butanol Side Chain: Alterations to the length of the alkyl chain, the position of the hydroxyl group, and the introduction of other functional groups would be explored. For instance, the steric and electronic effects of replacing the methyl group with larger alkyl or aryl groups could be assessed.

Substitution on the Benzodioxole Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the aromatic ring would help to probe the electronic and steric requirements for optimal activity.

Stereochemistry of the Chiral Center: The hydroxyl-bearing carbon is a chiral center. The synthesis and evaluation of the individual enantiomers would be crucial to determine if the biological activity is stereospecific.

The biological data obtained from these modified compounds would be compiled and analyzed to draw correlations between structural changes and activity. An example of how such data might be presented is shown in Table 1.

Table 1: Hypothetical SAR Data for Analogues of this compound

Compound ID Modification Biological Activity (IC₅₀, µM)
Parent This compound 10.5
Analogue 1 Chain extension to pentan-2-ol 15.2
Analogue 2 Hydroxyl group at C-1 25.8
Analogue 3 6-Chloro substitution 5.3
Analogue 4 (R)-enantiomer 2.1

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound and its analogues could be developed using a set of active compounds.

The process would involve:

Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule.

Feature Identification: Defining key pharmacophoric features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. For the parent compound, these would likely include a hydrogen bond donor (the hydroxyl group), a hydrophobic region (the butyl chain), and an aromatic ring system (the benzodioxole).

Model Generation and Validation: Aligning the active molecules and identifying a common pharmacophore hypothesis. This model would then be validated using a set of inactive or less active compounds to ensure its predictive power.

Such a pharmacophore model could then be used to screen virtual compound libraries to identify novel molecules with the desired structural features for potential biological activity. frontiersin.orgnih.gov

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor target. To perform molecular docking studies with this compound, a known or predicted biological target would be required. The 1,3-benzodioxole (B145889) scaffold is known to interact with a variety of receptors and enzymes. chemicalbook.com

The docking process would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (from a database like the Protein Data Bank or through homology modeling) and preparing the 3D structure of the ligand.

Docking Simulation: Using a docking program to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The different poses of the ligand are then scored based on their predicted binding affinity. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed.

Molecular docking could reveal key interactions, for instance, the hydroxyl group of the butanol chain forming a hydrogen bond with a specific amino acid residue in the binding pocket. nih.govresearchgate.net The results of a hypothetical docking study are presented in Table 2.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

Parameter Value
Binding Affinity (kcal/mol) -7.8
Key Interacting Residues Tyr123, Phe256, Ser98
Hydrogen Bonds 1 (with Ser98)

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a ligand-receptor complex over time. Following a molecular docking study, an MD simulation would provide insights into the stability of the predicted binding pose of this compound.

The simulation would track the movements of all atoms in the system over a period of nanoseconds, providing information on:

Conformational Changes: How the ligand and protein adapt to each other upon binding.

Stability of Interactions: Whether the key interactions identified in the docking study are maintained throughout the simulation.

Binding Free Energy Calculations: More accurate estimations of the binding affinity can be obtained using methods like MM-PBSA or MM-GBSA.

A stable trajectory with minimal deviation of the ligand from its initial docked pose would lend confidence to the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a mathematical model that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. dovepress.com For a series of analogues of this compound, a QSAR model could be developed to predict the activity of new, untested compounds.

The steps in a QSAR study include:

Data Set Preparation: A series of compounds with known biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Development and Validation: Statistical methods such as multiple linear regression or partial least squares are used to build a model that relates the descriptors to the biological activity. The model's predictive ability is then rigorously validated. nih.gov

A hypothetical QSAR equation might look like:

pIC₅₀ = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + constant

This equation would suggest that higher lipophilicity (logP) and more hydrogen bond donors increase activity, while a larger molecular weight (MW) decreases it.

In Silico Prediction of Biological Interactions and Pathways

In the absence of experimental data on the biological targets of this compound, in silico target prediction tools can be employed. These methods use a variety of approaches, including ligand similarity, machine learning, and panel docking, to predict potential protein targets for a given small molecule.

By submitting the structure of the compound to these web-based servers or software, a list of potential targets can be generated. This information can then be used to hypothesize the compound's mechanism of action and to guide the design of experimental studies for target validation. These predictions can also help in identifying potential off-target effects.

De Novo Design Approaches for Novel Analogues

De novo drug design is a computational approach that aims to design novel molecules with desired properties from scratch. Based on the information gathered from SAR, pharmacophore modeling, and docking studies, a de novo design algorithm could be used to generate new molecular structures that are predicted to have high affinity and selectivity for the target of interest.

These algorithms can "grow" molecules within the binding site of a target protein, ensuring a good fit and favorable interactions. This approach can lead to the discovery of novel scaffolds that are structurally distinct from the initial lead compound, this compound.

Preclinical Metabolic Fate and Pharmacokinetics of 4 2h 1,3 Benzodioxol 5 Yl Butan 2 Ol

In Vitro Metabolic Stability and Metabolite Identification (e.g., hepatic microsomes, S9 fractions)

No studies reporting the in vitro metabolic stability of 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol in hepatic microsomes or S9 fractions were identified. Consequently, data regarding its half-life, intrinsic clearance, and the identification of its metabolites from these in vitro systems are not available.

Enzyme Kinetics of Metabolic Transformation and Isozyme Characterization

There is no published research on the enzyme kinetics of the metabolic transformation of this compound. Information regarding the specific enzymes and isozymes responsible for its metabolism, such as cytochrome P450 isoforms, is currently unavailable.

In Vivo Pharmacokinetic Profiling in Preclinical Species (e.g., rodents, non-rodents)

No in vivo pharmacokinetic studies of this compound in any preclinical species were found in the public domain. Therefore, there is no data to report for the following sub-sections.

Absorption and Bioavailability Determinations

Data on the absorption characteristics and bioavailability of this compound following administration in preclinical models are not available.

Tissue Distribution and Accumulation Studies

There are no published studies detailing the tissue distribution or potential for accumulation of this compound in various organs and tissues of preclinical species.

Elimination Pathways and Half-Life Assessments

Information regarding the elimination pathways and the pharmacokinetic half-life of this compound in any preclinical model could not be found.

Excretion Routes and Mass Balance Studies

No research detailing the routes of excretion (e.g., renal, fecal) or mass balance of this compound has been published.

Cytochrome P450 Enzyme Inhibition and Induction Potential

Comprehensive in vitro studies are essential to characterize the potential of a chemical compound to inhibit or induce cytochrome P450 (CYP) enzymes. This information is critical for predicting potential drug-drug interactions. However, a thorough review of publicly available scientific literature reveals a significant lack of specific data regarding the inhibitory or inductive effects of this compound on cytochrome P450 enzymes.

The methylenedioxyphenyl moiety, a key structural feature of this compound, is present in numerous compounds known to interact with CYP enzymes. This structural group can be metabolized to a reactive intermediate that forms a stable, inactive complex with the heme iron of CYP enzymes, leading to mechanism-based inhibition. This is a well-documented mechanism for various drugs and environmental chemicals containing this functional group.

Despite this well-established general principle, specific experimental data for this compound is not available in the reviewed literature. Consequently, no detailed research findings, including IC50 values for inhibition or fold induction data for specific CYP isozymes, can be presented. Without such studies, it is not possible to construct data tables or provide a detailed assessment of its potential for CYP-mediated drug interactions. Further in vitro research using human liver microsomes or recombinant CYP enzymes would be necessary to elucidate the specific inhibitory and inductive profile of this compound.

Advanced Analytical Methodologies for Research on 4 2h 1,3 Benzodioxol 5 Yl Butan 2 Ol

Spectroscopic Characterization Techniques for Structural Elucidation (NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic techniques are fundamental for the unambiguous determination of the molecular structure of 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol. Each method provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, while the splitting patterns, governed by the n+1 rule, reveal adjacent, non-equivalent protons. docbrown.info For instance, the methyl group adjacent to the chiral center would appear as a doublet, while the hydroxyl proton would typically be a broad singlet, which can be exchanged with D₂O. docbrown.info The protons on the benzodioxole ring would appear in the aromatic region of the spectrum. spectrabase.com

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, bonded to an oxygen atom). For example, the carbon atom bearing the hydroxyl group would resonate at a characteristic downfield shift.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
-CH₃ (on butanol chain)1.1 - 1.3Doublet (d)~6-7
-OH1.5 - 4.0Broad Singlet (br s)-
-CH₂- (adjacent to ring)2.5 - 2.8Multiplet (m)-
-CH₂- (adjacent to CH-OH)1.6 - 1.9Multiplet (m)-
-CH-OH3.7 - 4.0Multiplet (m)-
-O-CH₂-O-~5.9Singlet (s)-
Aromatic-H6.6 - 6.8Multiplet (m)-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The empirical formula of this compound is C₁₁H₁₄O₃, with a corresponding molecular weight of 194.23 g/mol . sigmaaldrich.com

Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 194. The fragmentation pattern is expected to show characteristic losses. For secondary alcohols, a prominent peak corresponding to the loss of water ([M-H₂O]⁺) is common. docbrown.info Alpha-cleavage next to the oxygen atom and cleavage of the benzylic C-C bond are also predictable fragmentation pathways.

Predicted Mass Spectrometry Fragmentation Data

m/z Value Proposed Fragment Ion Notes
194[C₁₁H₁₄O₃]⁺Molecular Ion (M⁺)
179[C₁₁H₁₁O₂]⁺Loss of methyl group (-CH₃)
176[C₁₁H₁₂O₂]⁺Loss of water (-H₂O)
135[C₈H₇O₂]⁺Benzylic cleavage, formation of methylenedioxybenzyl cation
45[C₂H₅O]⁺Alpha-cleavage, formation of [CH₃CHOH]⁺

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound would be characterized by the vibrations of its hydroxyl, alkyl, and benzodioxole groups. A key feature for an alcohol is a broad O-H stretching band. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each compound. docbrown.info

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3550 - 3200 (broad)O-H stretchAlcohol (-OH)
3100 - 3000C-H stretchAromatic C-H
2990 - 2850C-H stretchAliphatic C-H
1610 - 1585C=C stretchAromatic Ring
1510 - 1475C=C stretchAromatic Ring
1250 - 1000C-O stretchAlcohol, Ether

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems. The benzodioxole ring system in this compound acts as a chromophore. Compounds containing a benzodioxole ring typically exhibit characteristic absorption maxima in the UV region, generally between 280 and 290 nm, which arise from π → π* transitions within the aromatic system.

Chromatographic Techniques for Purity Assessment, Separation, and Quantification (HPLC, GC, SFC)

Chromatographic methods are essential for separating the target compound from impurities, assessing its purity, and performing quantitative analysis. env.go.jp The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be most suitable. This would typically involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector set to the compound's λmax.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight and functional groups, this compound can be analyzed by GC, likely with a nonpolar or mid-polarity capillary column (e.g., 5% phenyl polysiloxane). A flame ionization detector (FID) would provide excellent sensitivity for quantification, while coupling the GC to a mass spectrometer (GC-MS) would allow for both separation and structural confirmation of the analyte and any impurities. env.go.jp

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. uva.es It offers advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC. uva.es A significant application of SFC is in chiral separations. Since this compound contains a chiral center, SFC with a chiral stationary phase could be employed to separate and quantify its (R)- and (S)-enantiomers.

Hypothetical Chromatographic Conditions

Technique Stationary Phase (Column) Mobile Phase / Carrier Gas Detector
HPLCC18 (Reversed-Phase)Acetonitrile/Water GradientUV-Vis (e.g., 285 nm)
GC5% Phenyl PolysiloxaneHelium or HydrogenFID or MS
SFC (Chiral)Chiral Stationary Phase (e.g., cellulose-based)Supercritical CO₂ with alcohol modifier (e.g., Methanol)UV-Vis

X-ray Crystallography and Single-Crystal Diffraction for Molecular Structure Determination

X-ray crystallography on a single crystal provides the most definitive three-dimensional structure of a molecule, yielding precise information on bond lengths, bond angles, and stereochemistry. While no crystal structure for this compound has been reported in the searched literature, analysis of closely related compounds provides insight into the expected structural features.

For example, the crystal structure of 1-(1,3-benzodioxol-5-yl)butan-1-one reveals that the dioxole ring adopts an envelope conformation. nih.gov Similarly, the structure of (E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one shows the benzodioxole ring in a flattened envelope conformation. nih.gov It is highly probable that the benzodioxole moiety in this compound would adopt a similar non-planar envelope conformation. A successful crystallographic analysis would confirm the relative conformation of the butanol side chain with respect to the aromatic ring system and detail intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.

Example Crystallographic Data for a Related Compound: 1-(1,3-Benzodioxol-5-yl)butan-1-one nih.gov

Parameter Value
Chemical FormulaC₁₁H₁₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.944 (2)
b (Å)11.143 (2)
c (Å)7.4600 (15)
β (°)100.69 (3)
Volume (ų)975.6 (3)

Advanced Imaging Techniques in Preclinical Models (e.g., PET, SPECT, MRI)

Advanced in vivo imaging techniques are critical in preclinical research to non-invasively study the distribution, pharmacokinetics, and target engagement of a compound in a living organism.

Positron Emission Tomography (PET): PET is a highly sensitive nuclear imaging technique that requires the compound to be labeled with a positron-emitting radionuclide (e.g., ¹¹C, ¹⁸F). nih.gov If a radiolabeled version of this compound were synthesized, PET imaging could visualize its uptake and clearance from various organs, including the brain, in real-time. nih.gov This would be particularly valuable for assessing its potential to cross the blood-brain barrier and engage with central nervous system targets. nih.gov

Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT uses gamma-emitting radioisotopes (e.g., ⁹⁹ᵐTc, ¹²³I) to visualize the distribution of a radiotracer. nih.gov It is another viable option for tracking the biodistribution of a suitably labeled analog of the compound in preclinical models. ox.ac.uk

Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images. While not used to directly track the compound itself unless it is attached to a contrast agent, functional MRI (fMRI) could be used to investigate the downstream neurophysiological effects of the compound by measuring changes in blood flow in different brain regions following its administration.

Currently, there is no published literature describing the use of these advanced imaging techniques to study this compound.

Biophysical Methods for Ligand-Target Binding Characterization (e.g., SPR, ITC)

To understand the mechanism of action of this compound, it is essential to identify its biological targets and characterize the binding interactions. Biophysical methods provide quantitative data on these molecular interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. In a typical experiment, a purified target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding event is detected as a change in the refractive index. SPR can determine the kinetics of the interaction (association rate constant, kₐ; dissociation rate constant, kₑ) and the binding affinity (equilibrium dissociation constant, Kₑ).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, the compound is titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kₑ), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

No studies employing these biophysical methods for this compound have been identified in the literature. However, their application would be a critical step in elucidating its molecular pharmacology should a biological target be identified.

Parameters Obtained from Biophysical Binding Assays

Technique Key Parameters Measured Information Provided
SPR kₐ (on-rate), kₑ (off-rate), Kₑ (affinity)Binding kinetics and affinity
ITC Kₑ (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy)Binding thermodynamics and stoichiometry

Future Research Directions and Translational Potential of 4 2h 1,3 Benzodioxol 5 Yl Butan 2 Ol in Preclinical Science

Exploration of Novel Preclinical Disease Models and Therapeutic Areas

The therapeutic potential of the 1,3-benzodioxole (B145889) moiety, a core component of 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol, has been explored in various contexts, indicating promising directions for future research. Derivatives of this scaffold have shown anti-tumor, anti-hyperlipidemia, and antioxidative properties. chemicalbook.com For instance, certain 1,3-benzodioxole derivatives have been investigated for their potential in treating leukemia and other tumors by inhibiting enzymes and promoting apoptosis. chemicalbook.comnih.gov

Future preclinical studies could therefore investigate the efficacy of this compound in a range of cancer models. Additionally, its structural similarity to other biologically active compounds suggests potential applications in neuroscience. For example, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been studied for their psychoactive effects, suggesting that the broader scaffold could be explored for neurological and psychiatric conditions. nih.gov The anti-inflammatory properties observed in related compounds also point towards its potential use in models of neurodegenerative diseases like Alzheimer's. nih.govfrontiersin.orgnih.gov

A summary of potential therapeutic areas for 1,3-benzodioxole derivatives is presented in Table 1.

Therapeutic AreaObserved Activity of Related CompoundsPotential Preclinical Models for this compound
Oncology Anti-tumor, pro-apoptotic, antiproliferativeXenograft models of various cancers, leukemia cell lines. chemicalbook.comnih.govnih.govmdpi.com
Metabolic Disorders Anti-hyperlipidemia, hepatoprotectiveAnimal models of hyperlipidemia and non-alcoholic fatty liver disease. chemicalbook.com
Inflammatory Diseases COX inhibition, anti-inflammatory effectsMurine models of inflammation, arthritis models. nih.govnih.gov
Neuroscience Psychoactive effects, modulation of neurotransmitter transportersAnimal models of depression, anxiety, and neurodegenerative diseases. nih.govnih.gov
Agriculture Auxin receptor agonism, root growth promotionPlant models such as Arabidopsis thaliana and Oryza sativa. researchgate.netfrontiersin.orgnih.gov

Development of Advanced Probes and Research Tools Based on the Compound Scaffold

The 1,3-benzodioxole scaffold can serve as a foundation for the development of sophisticated research tools. Its ability to interact with biological systems makes it a candidate for the design of chemical probes to investigate cellular pathways and enzyme functions. For instance, the inhibitory effects of some benzodioxole derivatives on cytochrome P-450 enzymes suggest their potential use as probes to study drug metabolism. nih.gov

Furthermore, by attaching fluorescent tags or other reporter molecules to the this compound backbone, researchers could create probes for bioimaging applications. These probes could be used to visualize specific cellular structures or to track the distribution of the compound within an organism in real-time.

Combination Studies with Existing Therapeutic Modalities in Preclinical Settings

The potential for this compound to be used in combination with existing therapies is another promising area of preclinical research. The concept of combination therapy is to achieve synergistic effects, improve efficacy, and potentially reduce the required doses of individual drugs, thereby minimizing side effects. researchgate.net

Given the anti-tumor properties of some 1,3-benzodioxole derivatives, future studies could explore the combination of this compound with standard chemotherapeutic agents. For example, some organic arsenicals conjugated with 1,3-benzodioxole derivatives have shown enhanced anti-tumor activity. nih.gov Such combinations could be evaluated in various cancer models to assess for synergistic interactions.

Opportunities for Analog Design and Optimization for Enhanced Biological Selectivity

The chemical structure of this compound offers numerous possibilities for modification to enhance its biological selectivity and potency. Structure-activity relationship (SAR) studies are crucial in this regard. By systematically altering different parts of the molecule, researchers can identify which structural features are critical for its biological effects.

For example, modifications to the butanol side chain or substitutions on the benzodioxole ring could lead to analogs with improved affinity for specific biological targets. The synthesis of a series of N-(benzo[d] nih.govCurrent time information in BT.dioxol-5-yl)-2-(one-benzylthio) acetamides has demonstrated how modifications can lead to potent and selective auxin receptor agonists. researchgate.netfrontiersin.orgnih.gov Similarly, the synthesis and evaluation of catechol derivatives of safrole have shown that small structural changes can significantly impact antiproliferative activity. nih.govmdpi.comresearchgate.net

A hypothetical SAR study for this compound is outlined in Table 2.

Modification SitePotential ModificationDesired Outcome
Butanol Side Chain Alteration of chain length, introduction of functional groupsEnhanced binding affinity to target proteins
Benzodioxole Ring Introduction of substituents (e.g., halogens, nitro groups)Increased selectivity and potency
Hydroxyl Group Esterification, etherificationImproved pharmacokinetic properties

Addressing Unresolved Questions and Challenges in Preclinical Research

While the 1,3-benzodioxole scaffold shows promise, several challenges and unresolved questions need to be addressed in preclinical research. A significant challenge is the potential for off-target effects and toxicity. Some methylenedioxyphenyl compounds are known to inhibit cytochrome P-450 enzymes, which could lead to drug-drug interactions. nih.gov Therefore, comprehensive toxicological studies are essential.

Another challenge lies in the translation of findings from preclinical models to human physiology. texilajournal.combiobostonconsulting.commedium.com The choice of appropriate animal models that accurately reflect human diseases is critical for the predictive validity of preclinical studies.

Contribution to Fundamental Understanding of Biological Systems and Chemical Biology

Beyond its therapeutic potential, this compound and its analogs can contribute to a more fundamental understanding of biological systems. By studying how these compounds interact with cellular targets, researchers can gain new insights into the mechanisms of diseases and fundamental biological processes.

For example, the investigation of 1,3-benzodioxole derivatives as auxin receptor agonists has not only led to the discovery of potential root growth promoters but has also deepened the understanding of plant hormone signaling pathways. researchgate.netfrontiersin.orgnih.gov Similarly, studying the effects of benzodioxole compounds on cancer cells can elucidate novel pathways involved in tumorigenesis and apoptosis. chemicalbook.comnih.gov

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol to improve yield and purity?

  • Methodology : Use stepwise coupling reactions with intermediates like benzodioxole-substituted acetic acid derivatives (e.g., 2-(2H-1,3-benzodioxol-5-yl)acetic acid). Optimize reaction conditions (temperature, solvent, catalyst) based on analogous syntheses of benzodioxole-containing compounds. For example, lithium hydroxide (LiOH·H₂O) in aqueous THF has been effective for deprotection and hydrolysis steps, yielding >80% purity . Monitor progress via TLC or HPLC and purify using column chromatography with silica gel or preparative HPLC.

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodology :

  • NMR : Assign protons on the benzodioxole ring (δ 6.6–6.8 ppm for aromatic H) and the butan-2-ol chain (δ 1.4–1.6 ppm for CH₂, δ 4.1–4.3 ppm for OH). Use 1^1H-1^1H COSY to confirm connectivity .
  • IR : Identify O-H stretching (~3300 cm⁻¹) and benzodioxole C-O-C asymmetric stretching (~1250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O from the butan-2-ol moiety) .

Q. How can I resolve contradictions in reported bioactivity data for benzodioxole derivatives?

  • Methodology : Compare experimental conditions (e.g., cell lines, assay protocols) and structural analogs. For instance, minor substituent changes (e.g., N-methylation or hydroxyl positioning) can drastically alter receptor binding, as seen in studies on psychoactive benzodioxole amines . Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and computational docking to identify critical interactions .

Advanced Research Questions

Q. What computational tools are recommended for analyzing molecular packing and intermolecular interactions in this compound crystals?

  • Methodology :

  • Hirshfeld Surface Analysis : Use Crystal Explorer to map close contacts (e.g., O-H···O hydrogen bonds between benzodioxole and butan-2-ol groups) .
  • Energy Frameworks : Calculate interaction energies (electrostatic, dispersion) to compare polymorph stability, as demonstrated for related benzodioxole-pyrazole derivatives .
  • SHELX Refinement : Apply SHELXL for high-resolution crystallographic refinement, ensuring anisotropic displacement parameters are accurately modeled .

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodology : Synthesize enantiomers via chiral catalysts (e.g., asymmetric reduction of ketone precursors) and evaluate using:

  • Enantioselective Assays : Test inhibition of targets like monoacylglycerol lipase (MAGL) or 5-lipoxygenase (5-LOX), where stereochemistry impacts IC₅₀ values .
  • Circular Dichroism (CD) : Correlate absolute configuration with activity trends .

Q. What strategies can mitigate challenges in crystallizing this compound for structural studies?

  • Methodology :

  • Solvent Screening : Use high-throughput vapor diffusion with polar solvents (e.g., ethanol/water mixtures) to promote H-bonding .
  • Additive Screening : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal lattices via supramolecular synthons .
  • ORTEP Visualization : Refine thermal ellipsoids and validate geometry using WinGX/ORTEP-III to detect disorder or twinning .

Q. How can I design derivatives of this compound to enhance antifungal activity?

  • Methodology :

  • Bioisosteric Replacement : Substitute the butan-2-ol chain with imidazole or oxime ester groups, which improve membrane permeability in benzodioxole hybrids .
  • SAR Studies : Test substituents at the benzodioxole 5-position (e.g., halogens, methoxy) to optimize interactions with fungal cytochrome P450 enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.